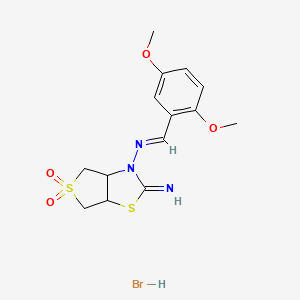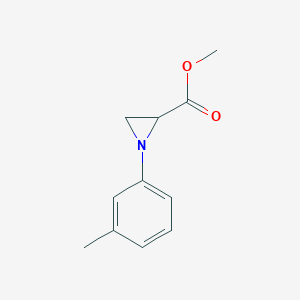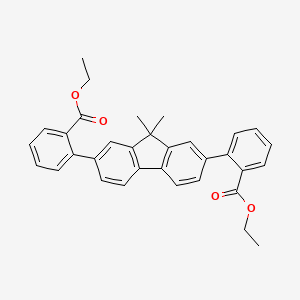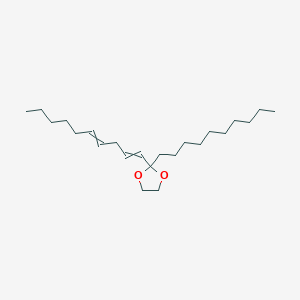![molecular formula C14H14O2S B12618306 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one CAS No. 941270-52-6](/img/structure/B12618306.png)
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group, a phenylsulfanyl group, and an ethanone group. Furan derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furans.
Aplicaciones Científicas De Investigación
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to modulation of biological pathways. For example, its phenylsulfanyl group may interact with thiol-containing enzymes, affecting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the phenylsulfanyl and ethanone groups.
5-Phenylsulfanylfuran: Contains the phenylsulfanyl group but lacks the methyl and ethanone substitutions.
3-Acetylfuran: Features the ethanone group but lacks the phenylsulfanyl and methyl groups.
Uniqueness
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its potential for biological activity, while the ethanone group provides a reactive site for further chemical modifications .
Propiedades
Número CAS |
941270-52-6 |
|---|---|
Fórmula molecular |
C14H14O2S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
1-[2-methyl-5-(phenylsulfanylmethyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C14H14O2S/c1-10(15)14-8-12(16-11(14)2)9-17-13-6-4-3-5-7-13/h3-8H,9H2,1-2H3 |
Clave InChI |
UVHHWKDZAOZVGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)CSC2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)

![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)

![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)

![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)



